molecular formula C22H19BrN4O3 B11266458 N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11266458
M. Wt: 467.3 g/mol
InChI Key: UVBLUWBECNOESS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-bromophenyl acetamide moiety and a 4-ethoxyphenyl substituent on the pyrazine core.

Properties

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

UVBLUWBECNOESS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Step 3.1: Chlorination at C5

Chlorination of 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one with POCl₃ in the presence of catalytic DMF converts the 4-oxo group to a chloride, yielding 5-chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine .

Step 3.2: Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide

2-Chloro-N-(4-bromophenyl)acetamide is prepared by reacting 4-bromoaniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the acetamide in >85% purity.

Step 3.3: Coupling via Nucleophilic Substitution

The chlorinated pyrazine undergoes nucleophilic substitution with the acetamide derivative. Heating 5-chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine with 2-chloro-N-(4-bromophenyl)acetamide in DMF at 80°C in the presence of K₂CO₃ replaces the chloride at C5 with the acetamide side chain. The reaction typically achieves 60–75% yield, requiring purification via column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Crude product is purified using flash chromatography (ethyl acetate/hexane, 1:3 ratio) to isolate the target compound as a white solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 453.3 (C₂₁H₁₇BrN₄O₃). ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 8.21 (s, 1H, pyrazolo H3),

  • δ 7.65–7.61 (d, 2H, bromophenyl),

  • δ 7.52–7.48 (d, 2H, ethoxyphenyl),

  • δ 4.12 (q, 2H, OCH₂CH₃),

  • δ 1.38 (t, 3H, OCH₂CH₃).

Infrared (IR) spectroscopy reveals stretches at 1685 cm⁻¹ (C=O, amide) and 1650 cm⁻¹ (pyrazinone C=O).

Optimization Challenges and Alternatives

Regioselectivity in Cyclization

Controlling regioselectivity during pyrazinone formation remains challenging. Using microwave-assisted synthesis reduces reaction times and improves yields (e.g., 80% yield in 30 minutes vs. 24 hours conventionally).

Alternative Acetamide Coupling

Mitsunobu conditions (DIAD, PPh₃) can couple N-(4-bromophenyl)-2-hydroxyacetamide to the pyrazinone core, though this method is less atom-economical .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H18BrN5O3C_{21}H_{18}BrN_{5}O_{3}, with a molecular weight of approximately 468.31 g/mol. Its structure features a bromophenyl moiety and an ethoxyphenyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit notable antimicrobial properties. The following table summarizes the observed activities against various microbial strains:

Microbial Strain Activity Observed
Staphylococcus aureusModerate to strong inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity
Candida albicansModerate antifungal activity

In studies involving related pyrazole derivatives, compounds demonstrated varying degrees of effectiveness against these pathogens, indicating the potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell lines, including breast cancer (MCF7) and others. The following table presents findings from recent research on anticancer activity:

Compound Cell Line Tested IC50 Value (µM)
Compound AMCF720.12 ± 6.20
Compound BMCF710.84 ± 4.20
Compound CMCF724.57 ± 1.62

These results suggest that certain derivatives of this compound could serve as effective anticancer agents .

Case Studies

  • Antimicrobial Efficacy Study : In a study evaluating the antimicrobial efficacy of various triazine derivatives, compounds structurally similar to this compound were synthesized and tested against standard microbial strains. The most active compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential for this compound as a template for developing new antimicrobial agents .
  • Anticancer Activity Assessment : Another study focused on synthesizing derivatives of the compound to evaluate their anticancer activity against various human cancer cell lines. Results indicated that several synthesized derivatives exhibited low IC50 values, suggesting strong anticancer potential compared to established drugs like doxorubicin .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and biological system being studied.

Comparison with Similar Compounds

N-(4-Chlorophenyl) Analog

Compound : N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0349)

  • Molecular Weight : 422.87
  • logP : 3.5039
  • Key Difference : Chlorine substitution instead of bromine.
  • Impact : The chloro group reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and slightly decreases lipophilicity (logP ~3.5 vs. bromo analog’s logP ~3.8, estimated). This may alter binding affinity in hydrophobic pockets .

N-Benzyl Analog

Compound : N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

  • XlogP : 2.7
  • Key Difference : Benzyl group replaces bromophenyl.
  • Impact: The benzyl substituent significantly reduces lipophilicity (XlogP 2.7 vs. The flexible benzyl group may also alter steric interactions with target proteins .

Substituents on the Pyrazine Core

1,3-Benzodioxol-5-yl Replacement

Compound : 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

  • Molecular Formula : C22H17FN4O4
  • Key Difference : 1,3-Benzodioxol replaces 4-ethoxyphenyl.
  • Impact: The electron-rich benzodioxol group may enhance π-π stacking interactions but reduce metabolic stability due to the methylenedioxy moiety.

Pyrazolo[1,5-a]pyrimidin Core

Compound : N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

  • Key Difference : Pyrimidine core instead of pyrazine.
  • The methyl group at position 5 may enhance steric hindrance, altering substrate specificity .

Modifications in the Acetamide Side Chain

Triazolo[1,5-a]pyrazin Derivatives

Compound : 2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide (9e)

  • Yield : 98%
  • Key Feature : Triazolo-pyrazin core with dichlorobenzyl and bromophenyl groups.
  • Impact : The triazolo ring introduces additional hydrogen-bonding sites. High synthetic yield (98%) suggests robust methodology for scale-up .

Key Findings and Implications

Substituent Effects :

  • Bromine vs. chlorine at the N-phenyl position significantly impacts lipophilicity and molecular weight, critical for pharmacokinetics.
  • Ethoxyphenyl vs. benzodioxol on the pyrazine core alters electronic properties and target engagement.

High synthetic yields (e.g., 98% in ) highlight feasible routes for derivative synthesis.

Structural Insights :

  • Crystal structure data () reveal intramolecular hydrogen bonding in acetamide derivatives, stabilizing conformation for target binding .

Biological Activity

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential biological applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrazin core. Its molecular formula is C24H24N4O5C_{24}H_{24}N_{4}O_{5} with a molecular weight of 448.5 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC24H24N4O5C_{24}H_{24}N_{4}O_{5}
Molecular Weight448.5 g/mol
IUPAC NameThis compound
InChI KeyYOEDOBIEBKRQAK-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of related structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. The Sulforhodamine B (SRB) assay has been particularly useful in quantifying the cytotoxic effects against estrogen receptor-positive breast adenocarcinoma (MCF7) cells.

Case Study: Anticancer Screening
A comparative study evaluated the anticancer effects of several derivatives based on their structural modifications. The results indicated that specific substitutions on the pyrazolo core significantly enhanced cytotoxicity against MCF7 cells.

CompoundIC50 (µM)
N-(4-bromophenyl) derivative 112.3
N-(4-bromophenyl) derivative 28.7
N-(4-bromophenyl) derivative 315.0

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary molecular docking studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered gene expression and metabolic disruptions in target cells.

Research Findings

A systematic review of literature reveals the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Several studies report promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Compounds derived from similar structures show enhanced activity against various cancer cell lines, with significant apoptosis induction.
  • Synergistic Effects : Combinations with other therapeutic agents have been shown to enhance efficacy, suggesting potential for use in combination therapies.

Q & A

What are the key considerations for optimizing synthetic routes to this compound, and how can contradictory yield data across studies be resolved?

Level: Advanced
Methodological Answer:
Synthesis of this pyrazolo-pyrazinone derivative typically involves multi-step reactions, including cyclization, thioacetylation, and coupling. Key factors for optimization include:

  • Solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .
  • Temperature control (e.g., 80–100°C for cyclization; <50°C for acid-sensitive steps) .
  • Catalyst use (e.g., triethylamine for deprotonation or Pd catalysts for cross-coupling) .

Resolving yield contradictions:

  • Analyze purity via HPLC to distinguish actual reaction efficiency from purification losses .
  • Reproduce protocols with standardized reagents (e.g., anhydrous solvents, fresh catalysts) .
  • Compare kinetic data (e.g., reaction time vs. byproduct formation) using LC-MS .

Table 1: Example Synthetic Parameters and Yields

StepReagents/ConditionsYield Range (%)Key Evidence
Cyclization4-ethoxyphenylhydrazine, acetylacetone, 80°C, DMF60–75
ThioacetylationN-(4-bromophenyl)-2-chloroacetamide, NaSH, EtOH50–65
Final CouplingPd(PPh₃)₄, K₂CO₃, DME, reflux40–55

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be interpreted?

Level: Basic
Methodological Answer:
Primary techniques:

  • ¹H/¹³C NMR: Confirm regiochemistry of the pyrazolo-pyrazinone core (e.g., δ 8.2–8.5 ppm for pyrazine protons) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 481.06) .
  • HPLC: Assess purity (>95% for biological assays) .

Addressing spectral conflicts:

  • Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NH proton signals) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic/amide regions) .

How can researchers evaluate the compound’s stability under physiological conditions, and what factors influence its degradation?

Level: Basic
Methodological Answer:
Stability protocols:

  • pH-dependent stability: Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC at 0, 24, 48 hrs .
  • Thermal stability: Use TGA/DSC to identify decomposition temperatures (>200°C typical for acetamide derivatives) .
  • Photostability: Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .

Key degradation pathways:

  • Hydrolysis of the acetamide moiety in acidic conditions .
  • Oxidation of the pyrazinone ring under high O₂ .

What computational strategies are effective for predicting binding modes with kinase targets, and how can discrepancies between docking and experimental IC₅₀ data be addressed?

Level: Advanced
Methodological Answer:
Computational workflow:

Molecular docking (AutoDock Vina): Use crystal structures of kinases (e.g., EGFR, PDB: 1M17) to predict binding poses .

MD simulations (GROMACS): Assess binding stability over 100 ns trajectories .

QSAR modeling: Corrogate substituent effects (e.g., 4-bromo vs. 4-ethoxy groups) with activity .

Resolving discrepancies:

  • Validate docking scores with alanine scanning mutagenesis of predicted binding residues .
  • Reconcile IC₅₀ differences by testing under uniform assay conditions (e.g., ATP concentration, incubation time) .

Table 2: Example Kinase Inhibition Data

KinasePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)Evidence
EGFR-9.2120 ± 15
CDK2-8.7250 ± 30

How does tautomerism in the pyrazolo-pyrazinone core affect biological activity, and what analytical methods can quantify tautomeric ratios?

Level: Advanced
Methodological Answer:
Tautomeric forms:

  • Keto-enol tautomerism: Impacts hydrogen-bonding capacity and target affinity .
  • NMR titration: Monitor chemical shifts in D₂O to identify exchangeable protons .
  • Variable-temperature NMR: Resolve slow-exchanging tautomers at low temps (e.g., -40°C) .

Biological implications:

  • Enol form may enhance kinase binding via H-bond donor sites .
  • Quantify ratios via integration of distinct ¹H NMR peaks (e.g., δ 10.4 ppm for enol vs. δ 13.3 ppm for keto) .

What strategies are recommended for resolving contradictions in anti-inflammatory vs. anticancer activity data across cell lines?

Level: Advanced
Methodological Answer:
Experimental design:

  • Cell line panels: Test across diverse lineages (e.g., HeLa, MCF-7, RAW264.7) to identify selectivity .
  • Pathway profiling: Use phospho-kinase arrays to map signaling inhibition (e.g., JAK/STAT vs. MAPK) .

Addressing contradictions:

  • Normalize data to cytotoxicity controls (e.g., MTT assays) to distinguish specific activity from general toxicity .
  • Validate targets via siRNA knockdown; e.g., if IL-6 suppression correlates with JAK2 inhibition, prioritize JAK2 assays .

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